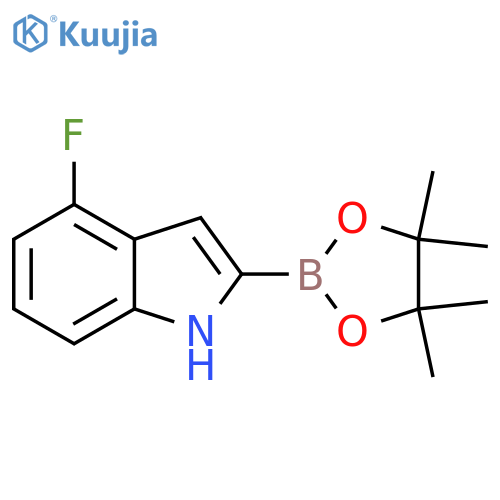

Cas no 1256359-96-2 (4-fluoroindole-2-boronic acid pinacol ester)

4-fluoroindole-2-boronic acid pinacol ester 化学的及び物理的性質

名前と識別子

-

- 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- 4-Fluoroindole-2-boronic acid pinacol ester

- 4-FLUORO-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-INDOLE

- B-2778

- X0455

- 1256359-96-2

- BS-26863

- F75004

- DTXSID30682313

- SCHEMBL15942282

- SY346226

- 4-Fluoro-1H-indole-2-boronic Acid Pinacol Ester

- MB14886

- CS-0176232

- 4-Fluoroindole-2-boronic acid, pinacol ester

- MFCD16618972

- DB-349244

- KQBFUSLFUVLNQM-UHFFFAOYSA-N

- 4-fluoroindole-2-boronic acid pinacol ester

-

- MDL: MFCD16618972

- インチ: InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-10(16)6-5-7-11(9)17-12/h5-8,17H,1-4H3

- InChIKey: KQBFUSLFUVLNQM-UHFFFAOYSA-N

- ほほえんだ: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3F

計算された属性

- せいみつぶんしりょう: 261.13400

- どういたいしつりょう: 261.1336371g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 347

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.2Ų

じっけんとくせい

- PSA: 34.25000

- LogP: 2.60620

4-fluoroindole-2-boronic acid pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1239007-1g |

4-Fluoroindole-2-boronic acid pinacol ester |

1256359-96-2 | 98% | 1g |

$190 | 2023-09-04 | |

| TRC | F592153-100mg |

4-Fluoroindole-2-boronic acid pinacol ester |

1256359-96-2 | 100mg |

$133.00 | 2023-05-18 | ||

| Alichem | A199007618-5g |

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

1256359-96-2 | 95% | 5g |

$721.14 | 2023-09-03 | |

| Aaron | AR009XJS-1g |

4-Fluoroindole-2-boronic acid pinacol ester |

1256359-96-2 | 98% | 1g |

$145.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246902-250mg |

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

1256359-96-2 | 98% | 250mg |

¥482.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10354-250mg |

4-fluoroindole-2-boronic acid pinacol ester |

1256359-96-2 | 95% | 250mg |

¥560.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10354-500mg |

4-fluoroindole-2-boronic acid pinacol ester |

1256359-96-2 | 95% | 500mg |

¥929.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10354-5g |

4-fluoroindole-2-boronic acid pinacol ester |

1256359-96-2 | 95% | 5g |

¥4194.0 | 2024-04-25 | |

| Ambeed | A160359-1g |

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

1256359-96-2 | 98% | 1g |

$168.0 | 2024-04-25 | |

| Ambeed | A160359-100mg |

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

1256359-96-2 | 98% | 100mg |

$39.0 | 2024-04-25 |

4-fluoroindole-2-boronic acid pinacol ester 関連文献

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

4. Book reviews

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

4-fluoroindole-2-boronic acid pinacol esterに関する追加情報

4-Fluoroindole-2-Boronic Acid Pinacol Ester: A Comprehensive Overview

The compound with CAS No. 1256359-96-2, commonly referred to as 4-fluoroindole-2-boronic acid pinacol ester, is a significant molecule in the field of organic chemistry. This compound is widely recognized for its role in various chemical reactions, particularly in the synthesis of complex organic structures. The pinacol ester derivative of this compound is particularly valuable due to its stability and reactivity under specific reaction conditions.

4-Fluoroindole-2-boronic acid pinacol ester has garnered attention in recent years due to its applications in drug discovery and materials science. The presence of the fluoro group at the 4-position of the indole ring imparts unique electronic properties, making it a versatile building block in organic synthesis. Researchers have exploited these properties to develop novel compounds with potential applications in medicinal chemistry.

The synthesis of 4-fluoroindole-2-boronic acid pinacol ester involves a series of well-established organic reactions. The starting material is typically an indole derivative, which undergoes fluorination at the 4-position to introduce the fluoro group. Subsequent steps involve the introduction of the boronic acid group and its conversion into the pinacol ester form, ensuring stability and facilitating further reactions.

Recent studies have highlighted the importance of 4-fluoroindole-2-boronic acid pinacol ester in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is pivotal in constructing biaryl structures, which are essential components of many pharmaceutical agents. The compound's ability to undergo these reactions efficiently underscores its value in modern organic synthesis.

In addition to its role in chemical synthesis, 4-fluoroindole-2-boronic acid pinacol ester has been explored for its potential in materials science. Its unique electronic properties make it a candidate for applications in optoelectronic devices and advanced materials. Researchers are actively investigating its ability to form self-assembled monolayers and its compatibility with various fabrication techniques.

The compound's structure also lends itself to applications in medicinal chemistry. The indole core is a common motif in many bioactive compounds, and the presence of the fluoro group enhances its pharmacokinetic properties. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against various disease targets, including cancer and neurodegenerative disorders.

The development of efficient synthetic routes for 4-fluoroindole-2-boronic acid pinacol ester has been a focus of recent research efforts. Novel methodologies, such as microwave-assisted synthesis and catalytic processes, have been employed to improve yield and reduce reaction times. These advancements have made the compound more accessible for large-scale applications.

In conclusion, 4-fluoroindole-2-boronic acid pinacol ester (CAS No. 1256359-96-2) is a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methods, position it as a key player in future research and development endeavors.

1256359-96-2 (4-fluoroindole-2-boronic acid pinacol ester) 関連製品

- 476004-81-6(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

- 2755723-10-3(3'-Bromo-5'-isopropyl-[1,1'-biphenyl]-4-carbaldehyde)

- 2172202-00-3(benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate)

- 1256466-18-8(Ethyl 2,3-difluoro-4-methylphenylacetate)

- 1806882-81-4(5-(Difluoromethyl)-3-fluoro-4-nitro-2-(trifluoromethyl)pyridine)

- 1807128-13-7(3-(Aminomethyl)-2-(difluoromethyl)-6-fluoro-4-nitropyridine)

- 1935932-62-9(4-Amino-1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid)

- 2243503-66-2(2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-1,3-thiazole-4-carboxylic acid)

- 1934484-03-3(8-fluorobicyclo[3.2.1]octan-3-amine)

- 1421453-73-7(2-(4-chlorophenoxy)-1-(4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidin-1-yl)ethan-1-one)